molecular formula C29H22ClF3N4O2 B10918735 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10918735
M. Wt: 551.0 g/mol
InChI Key: VDNAKPDIBWGJAZ-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with multiple functional groups, including chloro, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C29H22ClF3N4O2

Molecular Weight

551.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22ClF3N4O2/c1-17-10-12-18(13-11-17)23-16-24(29(31,32)33)35-28(34-23)37-27(20-7-5-9-22(15-20)39-3)25(30)26(36-37)19-6-4-8-21(14-19)38-2/h4-16H,1-3H3

InChI Key

VDNAKPDIBWGJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC(=CC=C4)OC)Cl)C5=CC(=CC=C5)OC)C(F)(F)F

Origin of Product

United States

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